molecular formula C14H17N3O3 B2531144 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea CAS No. 2034440-13-4

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea

Cat. No.: B2531144
CAS No.: 2034440-13-4
M. Wt: 275.308
InChI Key: LXSCVTZQVDZBFZ-UHFFFAOYSA-N
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Description

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea is an organic compound that features a furan ring, a pyridine ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea typically involves the following steps:

    Formation of the furan-2-yl-pyridine intermediate: This can be achieved through a coupling reaction between furan-2-boronic acid and 4-bromopyridine using a palladium catalyst under Suzuki-Miyaura coupling conditions.

    Introduction of the urea moiety: The intermediate is then reacted with 2-methoxyethyl isocyanate under mild conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include alkyl halides and aryl halides under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various alkyl or aryl substituted urea derivatives.

Scientific Research Applications

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer.

    Materials Science: It can be used in the development of new materials with unique electronic and optical properties.

    Biology: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and pyridine rings allow for strong binding interactions, while the urea moiety can form hydrogen bonds with target molecules. This compound can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea: Similar structure but with a thiophene ring instead of a furan ring.

    1-((2-(Pyridin-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to similar compounds.

Properties

IUPAC Name

1-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-19-8-6-16-14(18)17-10-11-4-5-15-12(9-11)13-3-2-7-20-13/h2-5,7,9H,6,8,10H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSCVTZQVDZBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1=CC(=NC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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